molecular formula C7H6N4O2 B11912532 4-Amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid CAS No. 2228-00-4

4-Amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

Cat. No.: B11912532
CAS No.: 2228-00-4
M. Wt: 178.15 g/mol
InChI Key: RFQLYFHCARVPMK-UHFFFAOYSA-N
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Description

4-Amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique pyrrolo[3,2-d]pyrimidine core, which is known for its potential biological activities, including anticancer, antiviral, and kinase inhibition properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of 5-formyl-4-aminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another method involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions are often carried out under reflux conditions with appropriate solvents and catalysts to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as palladium-catalyzed cross-coupling reactions and the use of automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[3,2-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

4-Amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Investigated for its anticancer and antiviral properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival. This leads to the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid stands out due to its unique structure, which allows for versatile chemical modifications. This versatility makes it a valuable scaffold for the development of new therapeutic agents with diverse biological activities .

Properties

CAS No.

2228-00-4

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

4-amino-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C7H6N4O2/c8-6-5-4(10-2-11-6)3(1-9-5)7(12)13/h1-2,9H,(H,12,13)(H2,8,10,11)

InChI Key

RFQLYFHCARVPMK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N1)C(=NC=N2)N)C(=O)O

Origin of Product

United States

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